REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:38])[CH2:3][CH2:4][CH2:5][NH:6][C:7]([C:9]1[N:10]=[C:11]([NH:17][C:18]([C:20]2[N:21]([CH3:37])[CH:22]=[C:23]([NH:25][C:26]([C:28]3[N:29]([CH3:36])[CH:30]=[C:31]([N+:33]([O-])=O)[CH:32]=3)=[O:27])[CH:24]=2)=[O:19])[S:12][C:13]=1[CH:14]([CH3:16])[CH3:15])=[O:8].[CH2:39]([OH:41])C>[Pd]>[CH3:1][N:2]([CH3:38])[CH2:3][CH2:4][CH2:5][NH:6][C:7]([C:9]1[N:10]=[C:11]([NH:17][C:18]([C:20]2[N:21]([CH3:37])[CH:22]=[C:23]([NH:25][C:26]([C:28]3[N:29]([CH3:36])[CH:30]=[C:31]([NH:33][CH:39]=[O:41])[CH:32]=3)=[O:27])[CH:24]=2)=[O:19])[S:12][C:13]=1[CH:14]([CH3:16])[CH3:15])=[O:8]
|
Name
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N-[3-(Dimethylamino)propyl]-5-isopropyl-2-{[(1-methyl-4-{[(1-methyl-4-nitro-1H-pyrrol-2-yl)carbonyl]amino}-1H-pyrrol-2-yl)carbonyl]amino}-1,3-thiazole-4-carboxamide
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Quantity
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90 mg
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Type
|
reactant
|
Smiles
|
CN(CCCNC(=O)C=1N=C(SC1C(C)C)NC(=O)C=1N(C=C(C1)NC(=O)C=1N(C=C(C1)[N+](=O)[O-])C)C)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
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Name
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|
Quantity
|
97 mg
|
Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was hydrogenated at room temperature
|
Type
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CUSTOM
|
Details
|
The catalyst was removed under reduced pressure
|
Type
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ADDITION
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Details
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ethyl formate (20 mL) was added to the ethanolic solution of the amine
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 3 days
|
Duration
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3 d
|
Type
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CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
The crude product was dissolved in water (2 mL)
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Type
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ADDITION
|
Details
|
containing 0.1% TFA
|
Type
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CUSTOM
|
Details
|
purified by HPLC
|
Type
|
CUSTOM
|
Details
|
The fractions collected
|
Type
|
CUSTOM
|
Details
|
were freeze-dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCNC(=O)C=1N=C(SC1C(C)C)NC(=O)C=1N(C=C(C1)NC(=O)C=1N(C=C(C1)NC=O)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 mg | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |